molecular formula C15H9F3N2O B13727798 (1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone

(1H-Indol-3-yl)(6-(trifluoromethyl)pyridin-2-yl)methanone

Cat. No.: B13727798
M. Wt: 290.24 g/mol
InChI Key: LANJLFOCGPBZLQ-UHFFFAOYSA-N
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Description

PY109, also known as Isoindole Yellow, is a synthetic organic pigment belonging to the isoindolinone class. This pigment is widely used in various applications due to its vibrant yellow color and excellent stability. It was developed in 1946 and became commercially available in the 1960s .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PY109 involves the condensation of phthalic anhydride with primary amines, followed by cyclization to form the isoindolinone structure. The reaction typically requires an acidic catalyst and elevated temperatures to facilitate the formation of the pigment .

Industrial Production Methods

In industrial settings, the production of PY109 is carried out in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of solvents and catalysts to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

PY109 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield amine derivatives .

Scientific Research Applications

PY109 has a wide range of scientific research applications, including:

Mechanism of Action

PY109 exerts its effects primarily through its interaction with the aryl hydrocarbon receptor. As an agonist, it binds to the receptor and activates it, leading to the modulation of various cellular pathways. This interaction influences gene expression and can have significant biological effects, particularly in the context of immune modulation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of PY109

PY109 stands out due to its excellent stability, vibrant color, and versatility in various applications. Its ability to act as an aryl hydrocarbon receptor agonist also adds to its uniqueness, making it a valuable compound in both scientific research and industrial applications .

Properties

Molecular Formula

C15H9F3N2O

Molecular Weight

290.24 g/mol

IUPAC Name

1H-indol-3-yl-[6-(trifluoromethyl)pyridin-2-yl]methanone

InChI

InChI=1S/C15H9F3N2O/c16-15(17,18)13-7-3-6-12(20-13)14(21)10-8-19-11-5-2-1-4-9(10)11/h1-8,19H

InChI Key

LANJLFOCGPBZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=NC(=CC=C3)C(F)(F)F

Origin of Product

United States

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